molecular formula C13H19Cl2N3 B1382473 2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1234709-96-6

2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1382473
CAS RN: 1234709-96-6
M. Wt: 288.21 g/mol
InChI Key: OWRPVDZHURXLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(piperidin-4-ylmethyl)-1H-1,3-benzodiazole dihydrochloride” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Pharmaceutical Research

Benzimidazole derivatives are widely used in pharmaceutical research due to their broad range of pharmacological activities. They have been found to possess antimicrobial, anticancer, antifungal, antiviral, and antimalarial properties . Piperidine derivatives also play a significant role in drug discovery and biological evaluation .

Material Science

These compounds are utilized in material science for their properties in chemosensing, crystal engineering, and fluorescence applications. They contribute to the development of new materials with specific characteristics suitable for various industrial needs .

Agriculture

In agriculture, benzimidazole derivatives are explored for their potential use as pesticides or fungicides due to their antimicrobial properties. They may help in protecting crops from various diseases and pests .

Dyes and Pigments

The chemical structure of benzimidazole derivatives makes them suitable intermediates in the synthesis of dyes and pigments. They can be used to develop new colors and pigments for industrial and artistic applications .

Electronics and Technology

Benzimidazole derivatives find applications in electronics and technology, particularly in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic components .

Catalysis

These compounds can act as ligands for asymmetric catalysis, which is crucial in the synthesis of various chiral substances. This application is particularly important in the pharmaceutical industry where enantiomerically pure substances are required .

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their importance in drug design and the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-(piperidin-4-ylmethyl)-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10;;/h1-4,10,14H,5-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRPVDZHURXLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC3=CC=CC=C3N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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